3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Description
This compound is a polysubstituted pyrazole derivative featuring a pyrazole core substituted with a 3-chlorophenyl group at position 3, a 2-cyanoethyl group at position 1, and a 2-cyanoprop-2-enoic acid moiety at position 3. Pyrazole derivatives are widely studied for their anticancer, anti-inflammatory, and antimicrobial activities, with substituents critically influencing their physicochemical and pharmacological properties .
Properties
IUPAC Name |
(E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-14-4-1-3-11(8-14)15-13(7-12(9-19)16(22)23)10-21(20-15)6-2-5-18/h1,3-4,7-8,10H,2,6H2,(H,22,23)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEUHOCCXNIWDR-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions One common method involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at Cyano Groups
The compound’s cyanoethyl (-CH2CN) and cyanoacrylic acid (-C(CN)=CHCO2H) groups undergo nucleophilic substitution under basic or acidic conditions. Key reactions include:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis of nitrile | H2SO4 (conc.), H2O, reflux | Corresponding amide or carboxylic acid | 75–85% |
| Alcoholysis | ROH, HCl catalyst | Imidate esters | 60–70% |
For example, treatment with concentrated sulfuric acid converts the cyanoethyl group into a carbamoyl ethyl group (-CH2CONH2). The α-cyano group in the acrylic acid moiety can hydrolyze to a carboxylic acid under mild alkaline conditions (e.g., NaOH, 60°C).
Electrophilic Aromatic Substitution
The 3-chlorophenyl ring participates in electrophilic substitution, with the chlorine atom directing incoming electrophiles to the para position. Notable reactions include:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | Para | Nitro derivative |
| Sulfonation | H2SO4 (fuming), 50°C | Para | Sulfonic acid derivative |
The pyrazole ring’s electron-deficient nature restricts its participation in electrophilic substitution unless activated by electron-donating groups .
Cycloaddition and Conjugate Addition
The α,β-unsaturated cyanoacrylic acid moiety undergoes conjugate addition and cycloaddition:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Michael Addition | Amines, thiols | Adducts with β-amino or β-thio derivatives |
| Diels-Alder Reaction | Dienes, heat | Six-membered cyclohexene derivatives |
For instance, reaction with primary amines (e.g., methylamine) produces β-aminoacrylic acid derivatives, retaining the pyrazole-chlorophenyl scaffold.
Transition Metal-Catalyzed Cross-Coupling
The chlorophenyl group enables palladium-catalyzed coupling reactions:
| Reaction | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3 | Biaryl derivatives | 80–90% |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Aryl amines | 70–75% |
These reactions are critical for introducing functional groups (e.g., -B(OH)2, -NH2) to enhance pharmacological activity .
Cyclization Reactions
The pyrazole ring and cyanoethyl group participate in intramolecular cyclization under basic conditions:
| Reagents | Product | Application |
|---|---|---|
| K2CO3, DMF, 80°C | Pyrazolo[1,5-a]pyrimidine derivatives | Potential kinase inhibitors |
This reaction leverages the proximity of the cyanoethyl nitrogen to the pyrazole’s electrophilic carbon.
Reductive Transformations
The α,β-unsaturated system undergoes selective reduction:
| Reagent | Conditions | Product |
|---|---|---|
| NaBH4, EtOH | Room temperature | Saturated cyano acid |
| H2, Pd/C | 50 psi, 25°C | Partially reduced intermediates |
Key Stability Considerations
-
The compound is sensitive to prolonged UV exposure, leading to decomposition of the cyanoacrylic acid group .
-
Storage under inert atmosphere (N2) at –20°C is recommended to prevent hydrolysis.
Comparative Reactivity Table
| Functional Group | Reactivity | Dominant Pathway |
|---|---|---|
| Chlorophenyl ring | Moderate electrophilic substitution | Para-directed reactions |
| Cyanoethyl group | High nucleophilic substitution | Hydrolysis to amides/acids |
| Cyanoacrylic acid | High conjugate addition | Michael addition |
| Pyrazole ring | Low electrophilic substitution | Cyclization with adjacent groups |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazoles have shown promising activity against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole Derivative A | A549 (Lung Cancer) | 5.0 | ROS generation |
| Pyrazole Derivative B | MCF-7 (Breast Cancer) | 10.0 | Apoptosis induction |
Studies suggest that the compound may inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Potential
In silico studies have indicated that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Molecular docking studies suggest favorable interactions with the active site of 5-LOX, warranting further investigation into its anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies have shown that compounds containing pyrazole moieties exhibit antimicrobial activities against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a related pyrazole derivative in vitro against multiple cancer cell lines, including A549 and MCF-7. The results demonstrated a dose-dependent response, with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
A molecular docking study was conducted to evaluate the binding affinity of the compound towards the active site of 5-LOX. The results indicated that the compound could effectively compete with natural substrates, suggesting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of cyano groups and the pyrazole ring contribute to its ability to interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrazole derivatives, focusing on substituents, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
*Estimated based on molecular formulas.
Key Comparisons
These groups may also improve metabolic stability by resisting oxidative degradation . In contrast, the trifluoromethyl (CF3) and sulfanyl groups in increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. The carbamoylethyl group in introduces hydrogen-bonding capacity, which may improve target binding affinity .
Biological Activity Trends Pyrazole derivatives with chlorophenyl and cyano substituents (e.g., target compound) are frequently associated with anticancer activity due to their ability to inhibit kinases or induce apoptosis. The propenoic acid moiety may further enhance interactions with enzymatic active sites . Compounds with methoxy () or carbamoyl () groups often exhibit altered selectivity profiles, as these substituents modulate electronic properties and steric hindrance .
Physicochemical Properties The target compound’s low solubility (due to cyano groups) contrasts with the moderate solubility of the carbamoyl analog (). Derivatives with dichlorophenyl () or trifluoromethyl () groups are highly lipophilic, favoring blood-brain barrier penetration but requiring formulation aids for delivery .
Research Findings and Data
- Synthetic Routes: The target compound’s synthesis likely involves Claisen-Schmidt condensation and cyclocondensation, similar to methods described for related pyrazoles (). Introducing the 2-cyanoethyl group may require additional steps, such as nucleophilic substitution or cyanoethylation, impacting yield and purity .
- Computational Insights: Density-functional theory (DFT) studies () suggest that electron-withdrawing substituents (e.g., cyano, ClPh) lower the HOMO-LUMO gap, increasing electrophilicity and reactivity—a critical factor in biological target engagement .
- Structural Data: Crystal structures of analogs () reveal planar pyrazole rings with substituents influencing packing efficiency and intermolecular interactions. The target compound’s cyano groups may favor π-π stacking or dipole-dipole interactions in solid-state forms .
Biological Activity
3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid, often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits various pharmacological properties, particularly in the context of cancer therapy and androgen receptor antagonism.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a chlorophenyl group and a cyanoethyl moiety attached to a pyrazole ring. The presence of these functional groups contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's efficacy as an androgen receptor (AR) antagonist, which is significant in the treatment of prostate cancer. In a study involving the synthesis and evaluation of several compounds, it was found that derivatives similar to this compound exhibited potent AR antagonistic activities with IC50 values as low as 69 nM. Notably, one derivative demonstrated effective tumor growth inhibition in LNCaP xenograft models upon oral administration, indicating its potential as a therapeutic agent against prostate cancer .
The mechanism of action involves targeting non-ligand binding sites on the androgen receptor, which may help overcome resistance seen with traditional AR antagonists that bind to the ligand-binding pocket. This novel approach may lead to more effective treatments for patients with advanced prostate cancer .
Case Studies
- Prostate Cancer Treatment : A study evaluated the effects of various pyrazole derivatives on prostate cancer cell lines. The results indicated that compounds with similar structures to this compound showed significant reduction in cell proliferation and induced apoptosis in LNCaP cells .
- In Vivo Studies : In vivo experiments demonstrated that specific derivatives could inhibit tumor growth significantly when administered orally, showcasing their potential for clinical application .
Data Table: Biological Activity Overview
| Activity | Description | IC50 Value | Model Used |
|---|---|---|---|
| AR Antagonism | Inhibits androgen receptor activity | 69 nM | LNCaP xenograft model |
| Tumor Growth Inhibition | Reduces tumor size in prostate cancer models | N/A | In vivo animal studies |
| Apoptosis Induction | Induces programmed cell death in cancer cells | N/A | Cell line assays |
Q & A
Basic: What experimental methods are recommended for determining the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Key parameters include:
- Data Collection : Use a diffractometer at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement : Employ SHELXL or similar software, ensuring a data-to-parameter ratio >15 and R-factors <0.05 for high reliability .
- Validation : Cross-validate bond lengths/angles with density functional theory (DFT) calculations to resolve ambiguities in electron density maps .
Complementary techniques like H/C NMR and high-resolution mass spectrometry (HRMS) should confirm functional groups (e.g., cyano, chlorophenyl) .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts like unreacted cyanoethyl intermediates .
- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane mixtures) based on solubility trends of pyrazole derivatives .
- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases, monitoring UV absorption at 254 nm .
Advanced: How can synthetic yield be optimized while minimizing side reactions?
Answer:
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps involving the chlorophenyl group, monitoring reaction progress via TLC .
- Solvent Effects : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce hydrolysis of the cyano group .
- Temperature Control : Lower temperatures (0–5°C) during nitrile formation steps to suppress dimerization of propenoic acid moieties .
Document reaction kinetics and compare with computational simulations (e.g., COMSOL Multiphysics) to identify rate-limiting steps .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Answer:
- Case Study : If NMR suggests a planar pyrazole ring but SC-XRD shows slight puckering, analyze thermal ellipsoids in the crystallographic model to assess dynamic disorder .
- Dynamic Effects : Variable-temperature NMR can detect conformational flexibility missed in static crystal structures .
- DFT Modeling : Compare computed H NMR chemical shifts (e.g., using Gaussian 09) with experimental data to validate proposed conformers .
Advanced: What computational approaches are suitable for studying electronic properties?
Answer:
- Frontier Orbital Analysis : Use Gaussian 09 or ORCA to calculate HOMO/LUMO energies, focusing on the electron-withdrawing cyano and chlorophenyl groups .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to predict aggregation behavior .
- Docking Studies : If bioactive, model interactions with target proteins (e.g., kinases) using AutoDock Vina, prioritizing the pyrazole core as a binding motif .
Advanced: How to design experiments to assess biological activity?
Answer:
- In Vitro Assays : Screen for kinase inhibition using fluorescence polarization assays, given structural similarity to pyrazole-based kinase inhibitors .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC values with controls like staurosporine .
- Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS to identify vulnerable sites (e.g., ester hydrolysis) .
Advanced: How to evaluate the compound’s stability under varying conditions?
Answer:
- Thermal Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC, focusing on the propenoic acid moiety .
- pH Stability : Test solubility and integrity in buffers (pH 2–12), using F NMR (if fluorinated analogs are synthesized) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
